molecular formula C8H10O2 B181637 2-Hydroxy-5-methylbenzyl alcohol CAS No. 4383-07-7

2-Hydroxy-5-methylbenzyl alcohol

Cat. No. B181637
CAS RN: 4383-07-7
M. Wt: 138.16 g/mol
InChI Key: ZUVDVLYXIZFDRM-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

A solution of 4.80 g of 4-fluoro-2-hydroxybenzoic acid in 100 ml of tetrahydrofuran is added dropwise at 0° C. to the suspension of 5.29 g of lithium aluminium hydride in 150 ml of tetrahydrofuran and stirred over 2 hours. The reaction mixture is admixed dropwise successively with 6 ml of water, 6 ml of 15% NaOH and 24 ml of water, and stirred over 1 hour. The mixture is filtered and the filtrate is concentrated by evaporation. The crude title compound is obtained as a red-orange oil from the residue. Rf=0.20 (1:1 EtOAc-heptane); Rt=2.47.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([OH:11])[CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+].O1CCC[CH2:22]1>>[OH:8][CH2:6][C:5]1[CH:9]=[C:10]([CH3:22])[CH:2]=[CH:3][C:4]=1[OH:11] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)O
Name
Quantity
5.29 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
24 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred over 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred over 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=C(C=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.